molecular formula C24H22ClN3O2 B282004 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether

2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether

Cat. No. B282004
M. Wt: 419.9 g/mol
InChI Key: FDBJJWLKTHHDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether, also known as OC2H5, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether is not fully understood. However, it is believed to act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. It also has affinity for alpha-1 adrenergic and histamine H1 receptors.
Biochemical and Physiological Effects:
2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether has been shown to modulate neurotransmitter release in the brain, particularly dopamine and serotonin. It also has been found to affect the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.

Advantages and Limitations for Lab Experiments

2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, its use can be limited by its potential toxicity and the need for specialized equipment for synthesis and handling.

Future Directions

There are several potential future directions for research on 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether. These include investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for other diseases, and developing new synthetic methods for its production.
In conclusion, 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether is a chemical compound that has been extensively studied for its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether, its potential as a therapeutic agent makes it a promising area of research.

Synthesis Methods

The synthesis of 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether involves the reaction of 8-chlorodibenzo[b,f][1,4]oxazepine with 1-(2-hydroxyethyl)-4-(4-piperidinyl)-2,3-dihydro-1H-isoquinolin-2-one in the presence of a base. The resulting product is then treated with methyl iodide to obtain 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether.

Scientific Research Applications

2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether has been extensively studied for its potential therapeutic effects in various diseases, including schizophrenia, anxiety, and depression. It has also been investigated for its anti-inflammatory and analgesic properties.

properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

3-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]benzo[b][1,4]benzoxazepine

InChI

InChI=1S/C24H22ClN3O2/c1-29-23-9-5-3-7-20(23)27-12-14-28(15-13-27)24-18-6-2-4-8-21(18)30-22-11-10-17(25)16-19(22)26-24/h2-11,16H,12-15H2,1H3

InChI Key

FDBJJWLKTHHDMT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C53

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C53

Origin of Product

United States

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